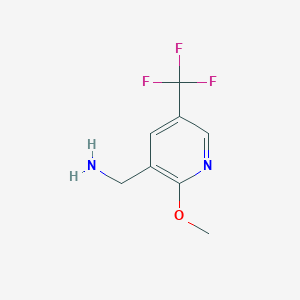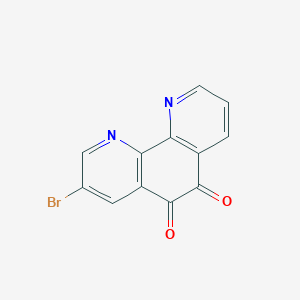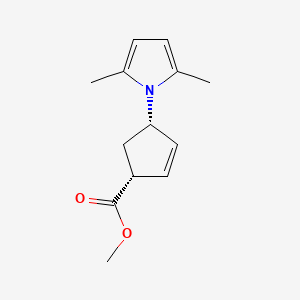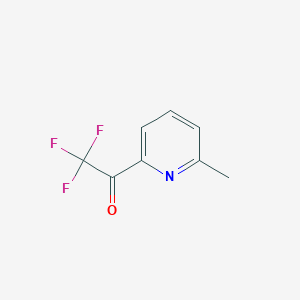
(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine
Descripción general
Descripción
(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine: is a chemical compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an amine group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine . One common synthetic route is the Sandmeyer reaction , where an aniline derivative is diazotized and then reacted with a copper(I) trifluoromethyl complex to introduce the trifluoromethyl group. The methoxy group can be introduced through nucleophilic substitution reactions using methanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow photochemistry and microreactor technology can be employed to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium cyanide (NaCN) and strong bases like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: : Nitro compounds, amides, and other oxidized derivatives.
Reduction: : Amines and related reduced derivatives.
Substitution: : Cyanides, halides, and other substituted products.
Aplicaciones Científicas De Investigación
(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of advanced materials with enhanced thermal and chemical stability.
Mecanismo De Acción
The mechanism by which (5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amine group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Comparación Con Compuestos Similares
(5-(Trifluoromethyl)-2-methoxypyridin-3-YL)methanamine: is compared with other similar compounds, such as 4-(Trifluoromethyl)benzylamine and 2-(Trifluoromethyl)aniline . The presence of the methoxy group in This compound provides unique chemical properties and biological activities that distinguish it from these compounds.
List of Similar Compounds
4-(Trifluoromethyl)benzylamine
2-(Trifluoromethyl)aniline
3-(Trifluoromethyl)pyridine
2-(Trifluoromethyl)pyridine
Propiedades
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-5(3-12)2-6(4-13-7)8(9,10)11/h2,4H,3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTMPNHSNKXGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732750 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-64-7 | |
| Record name | 1-[2-Methoxy-5-(trifluoromethyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 5-hydroxyfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1508175.png)
![(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)](/img/structure/B1508176.png)
![(3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B1508178.png)



![8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3,4-dihydro-5H-2-benzazepin-5-one](/img/structure/B1508189.png)
![6-Bromo-2-methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1508190.png)
![Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1508191.png)
![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B1508193.png)

